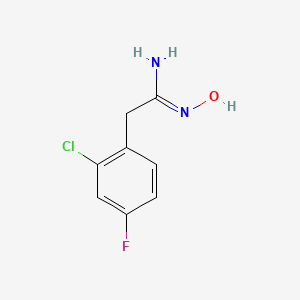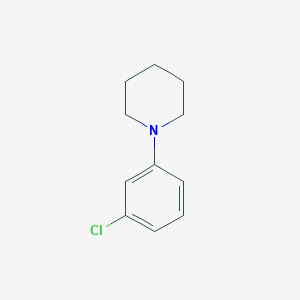
1-(3-Chlorophenyl)piperidine
概要
説明
“1-(3-Chlorophenyl)piperidine” is a chemical compound with the CAS Number: 102563-84-8 . It has a molecular weight of 195.69 and its IUPAC name is 1-(3-chlorophenyl)piperidine .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-(3-Chlorophenyl)piperidine” is represented by the linear formula C11H14ClN . The InChI code for this compound is 1S/C11H14ClN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Chlorophenyl)piperidine” include a molecular weight of 195.69 .
科学的研究の応用
Anticancer Agent Development
Piperidine derivatives have been synthesized for use as anticancer agents, showing good activity on androgen-refractory cancer cell lines (ARPC). “1-(3-Chlorophenyl)piperazine”, a related compound, may also hold potential in this field due to its structural similarity, suggesting possible applications in developing new anticancer therapies .
Central Nervous System Studies
Compounds like “1-(3-Chlorophenyl)piperazine” are known to be central nervous system stimulants. They can be used in research to understand neurotransmitter systems and potentially develop treatments for disorders such as schizophrenia .
Analytical Chemistry
In analytical chemistry, “1-(3-Chlorophenyl)piperazine” can be used as a reference compound for chromatography and mass spectrometry, aiding in the identification and analysis of complex biological samples .
Neuropharmacology
Piperidine derivatives are used in neuropharmacological research to study their effects on brain chemistry and function, which could extend to “1-(3-Chlorophenyl)piperazine” for exploring its therapeutic potential .
Drug Synthesis
The structural properties of piperidine derivatives make them valuable in drug synthesis, where “1-(3-Chlorophenyl)piperazine” could serve as a building block for creating a variety of pharmacologically active compounds .
Pharmacokinetics
Research into the pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be applied to “1-(3-Chlorophenyl)piperazine”, providing insights into its behavior within biological systems .
Safety and Hazards
将来の方向性
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(3-Chlorophenyl)piperidine”, is an important task of modern organic chemistry .
作用機序
Target of Action
The primary target of 1-(3-Chlorophenyl)piperidine is the Histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system and play a crucial role in regulating the synthesis and release of histamine .
Mode of Action
1-(3-Chlorophenyl)piperidine, also known as Pitolisant, acts as an antagonist/inverse agonist at H3 receptors . This means it binds to these receptors and reduces their activity. The exact mechanism of action in patients with narcolepsy or cataplexy is unclear; however, its efficacy could be mediated through its activity at H3 receptors .
Biochemical Pathways
By blocking the H3 receptors, 1-(3-Chlorophenyl)piperidine increases the synthesis and release of histamine . This leads to an increase in histamine levels in the brain, which in turn increases communication to neurons in brain regions important for sleep and wakefulness .
Pharmacokinetics
It is known that the compound should be started at the lowest effective dose and up-titrated to a maximum of 36 mg/day . Dosage modification is recommended in patients with moderate hepatic impairment and moderate or severe renal impairment .
Result of Action
The result of the action of 1-(3-Chlorophenyl)piperidine is an increase in histamine levels in the brain, leading to increased communication to neurons in brain regions important for sleep and wakefulness . This can help to alleviate symptoms of conditions such as narcolepsy and cataplexy .
Action Environment
The action of 1-(3-Chlorophenyl)piperidine can be influenced by various environmental factors. For instance, the risk of QT prolongation may be greater in patients with hepatic or renal impairment due to higher concentrations of the compound .
特性
IUPAC Name |
1-(3-chlorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPOWXASJSUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436919 | |
| Record name | 1-(3-chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)piperidine | |
CAS RN |
102563-84-8 | |
| Record name | 1-(3-chlorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)


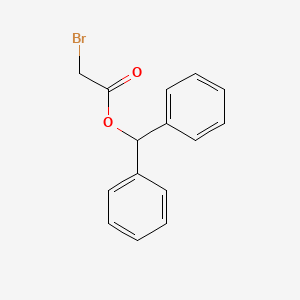

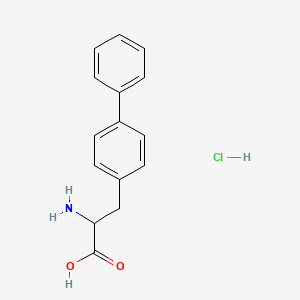
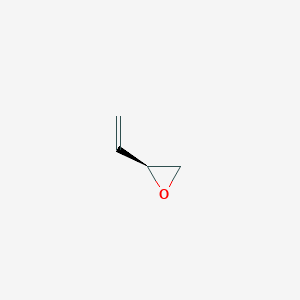

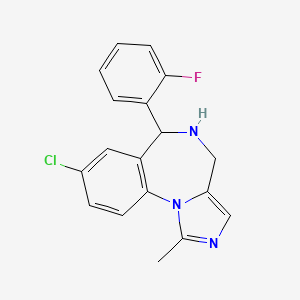
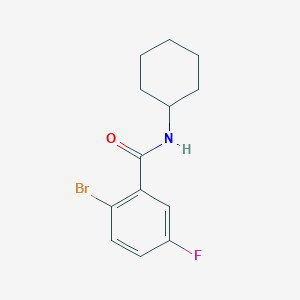
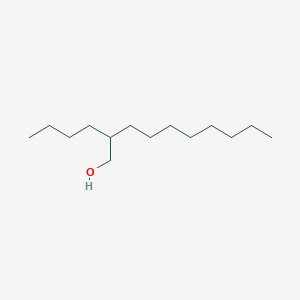
![[(E)-[(4-methoxyphenyl)methylidene]amino]urea](/img/structure/B1599763.png)
![1,2-Propanediol, 3,3'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B1599764.png)
